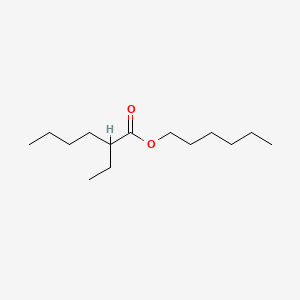
Hexyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-ethylhexanoate is an organic compound with the chemical formula C14H28O2. It is a colorless or pale yellow liquid known for its fruity aroma. This ester is formed from the reaction between hexanol and 2-ethylhexanoic acid. It is widely used in various industries due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 2-ethylhexanoate is synthesized through an esterification reaction between hexanol and 2-ethylhexanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to ensure high yields. The reaction mixture is then purified through distillation to obtain the desired ester. The use of enzymatic catalysts, such as lipases, has also been explored for the synthesis of this compound, offering a more environmentally friendly alternative.
Chemical Reactions Analysis
Types of Reactions: Hexyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexanol and 2-ethylhexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Hexanol and 2-ethylhexanoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Hexyl 2-ethylhexanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential use in biocatalysis and enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the fragrance and flavor industry due to its fruity aroma. It is also used as a plasticizer and in the formulation of lubricants and coatings.
Mechanism of Action
The mechanism of action of hexyl 2-ethylhexanoate largely depends on its application. In enzymatic reactions, it acts as a substrate for lipases, undergoing esterification or hydrolysis. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs. Its molecular targets and pathways are specific to its use in different applications.
Comparison with Similar Compounds
Ethyl hexanoate: Known for its fruity aroma, commonly used in the flavor and fragrance industry.
2-Ethylhexyl acetate: Used as a solvent in coatings and inks, known for its low volatility and good solvency.
Properties
CAS No. |
20748-87-2 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
hexyl 2-ethylhexanoate |
InChI |
InChI=1S/C14H28O2/c1-4-7-9-10-12-16-14(15)13(6-3)11-8-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
HGJAQCVKJLUCKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)

![(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate](/img/structure/B13729434.png)
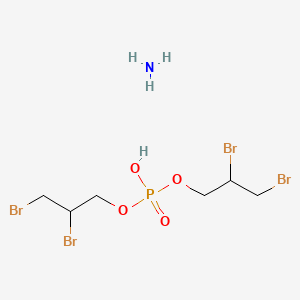
![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)
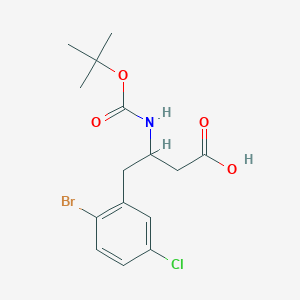
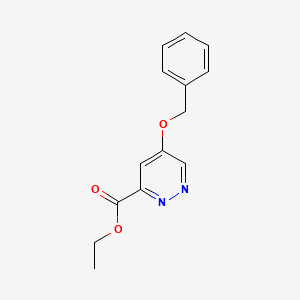
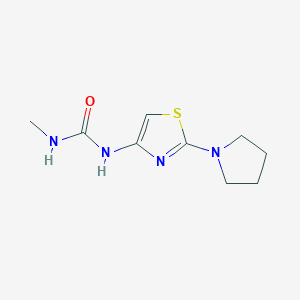
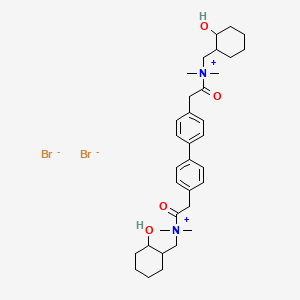
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)

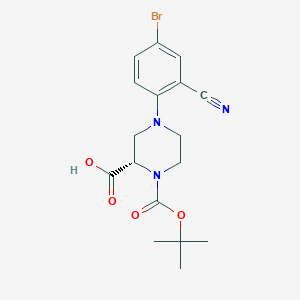
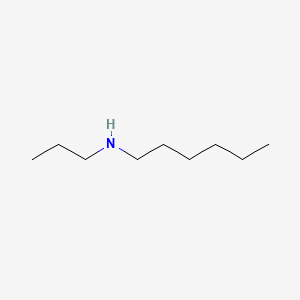
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)
